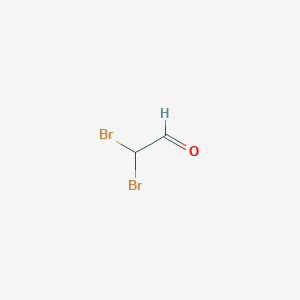
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a bromoethyl group, an ethyl group, and a methylamine group
Preparation Methods
The synthesis of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then subjected to bromination to introduce the bromoethyl group.
Alkylation: The brominated naphthalene is then alkylated with ethylamine to introduce the ethyl group.
Amination: Finally, the compound undergoes amination with methylamine to form the desired product.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of naphthalene derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can be compared with other similar compounds, such as:
N-(2-Bromoethyl)phthalimide: This compound also contains a bromoethyl group but is based on a phthalimide structure rather than a naphthalene ring.
N-(2-Bromoethyl)-N-methylnaphthalene-1-methylamine: Similar to the compound of interest but with a methyl group instead of an ethyl group.
N-(2-Bromoethyl)-N-ethylnaphthalene-2-methylamine: Similar structure but with the methylamine group attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1946-26-5 |
|---|---|
Molecular Formula |
C15H18BrN |
Molecular Weight |
292.21 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
InChI Key |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
| 1946-26-5 | |
Related CAS |
1214-27-3 (hydrobromide) |
Synonyms |
SY 28 SY 28, hydrobromide SY-28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


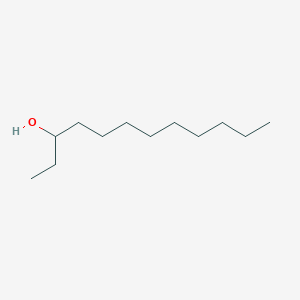

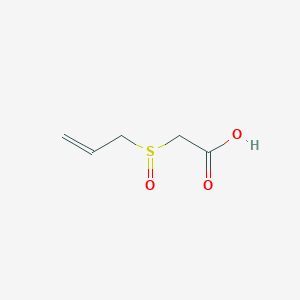
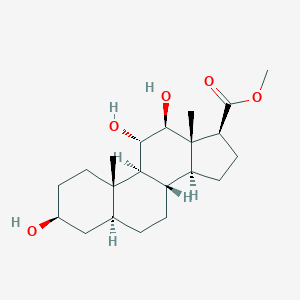
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)
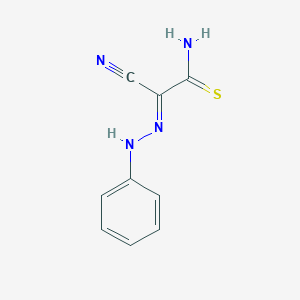
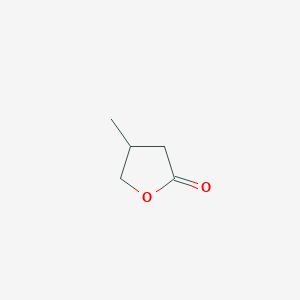
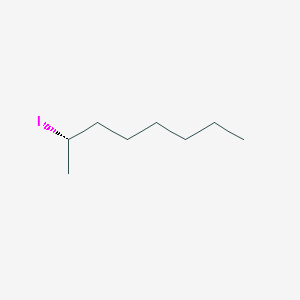

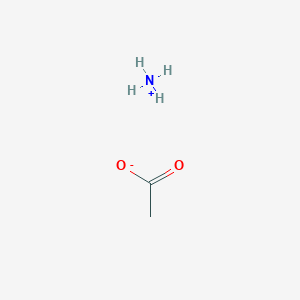

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)

